molecular formula C8H3F4NO B1301913 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate CAS No. 69922-27-6

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Cat. No.: B1301913
CAS No.: 69922-27-6
M. Wt: 205.11 g/mol
InChI Key: NAIKHCBDZGSGHH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS 69922-27-6) is a fluorinated aromatic isocyanate with the molecular formula C₈H₃F₄NO and a molecular weight of 205.11 g/mol . It is characterized by a trifluoromethyl (-CF₃) group at the 5-position and a fluorine atom at the 2-position of the benzene ring, attached to a reactive isocyanate (-NCO) group. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of fluorinated drugs, due to its electron-withdrawing substituents that enhance reactivity and metabolic stability .

Key properties include:

  • Boiling Point: 53°C at 2.5 mmHg .
  • Purity: Typically ≥97% (commercial grades) .
  • Hazards: Like most isocyanates, it is moisture-sensitive and poses risks of respiratory irritation upon exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually require low temperatures to prevent decomposition and ensure high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving safety .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly in the development of anticancer agents.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant growth inhibition in L1210 mouse leukemia cells. The mechanism of action was linked to the compound's ability to penetrate cell membranes effectively due to its lipophilic trifluoromethyl group, which enhances its interaction with intracellular targets.

Compound NameIC50 (nM)Target EnzymeSelectivity
This compoundTBDTBDTBD
Compound 17d (similar structure)8mPGES-1High
Compound X (related analog)16.24A549 CellsModerate

This table summarizes the potency and selectivity of various compounds related to this compound, indicating its potential as a lead compound in drug discovery.

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals, particularly herbicides and pesticides. Its unique chemical structure allows for the development of agents that can effectively target specific biochemical pathways in plants or pests.

Application Example

Researchers have explored the use of this isocyanate in creating selective herbicides that inhibit specific enzymes involved in plant growth regulation. This selectivity minimizes collateral damage to non-target species, enhancing agricultural sustainability .

Material Science

In material science, this compound is employed as a precursor for synthesizing high-performance polymers and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.

Synthesis of Polyurethanes

The compound can be reacted with polyols to produce fluorinated polyurethanes, which are known for their durability and resistance to harsh environmental conditions. These materials find applications in coatings, adhesives, and sealants used in various industries .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of ureas and carbamates . The molecular targets and pathways involved are primarily related to its ability to modify proteins and other biomolecules through covalent bonding .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate with structurally related aromatic isocyanates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound 69922-27-6 C₈H₃F₄NO 205.11 2-F, 5-CF₃ Pharmaceutical intermediates
2-Chloro-5-(trifluoromethyl)phenyl isocyanate 50528-86-4 C₈H₃ClF₃NO 221.56 2-Cl, 5-CF₃ Higher thermal stability; agrochemical synthesis
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate 302912-19-2 C₈H₃F₄NO 205.11 3-F, 5-CF₃ Altered reactivity due to meta-substitution
4-(Trifluoromethyl)phenyl isocyanate 1548-13-6 C₈H₄F₃NO 187.12 4-CF₃ Electronics (polyurethane coatings)
2-Fluoro-5-methylphenyl isocyanate 190774-50-6 C₈H₆FNO 151.14 2-F, 5-CH₃ Lower steric hindrance; polymer crosslinking

Halogen Substitution (F vs. Cl)

  • Electron Withdrawal : Fluorine’s high electronegativity enhances the electrophilicity of the isocyanate group compared to chlorine, making This compound more reactive in nucleophilic additions .
  • Steric Effects : The smaller atomic radius of fluorine reduces steric hindrance, facilitating reactions in constrained environments (e.g., enzyme-active sites in drug design) .
  • Stability : Chlorinated analogues (e.g., 2-Chloro-5-(trifluoromethyl)phenyl isocyanate ) exhibit higher thermal stability due to weaker C-Cl bond polarization, favoring applications in high-temperature processes .

Positional Isomerism (Ortho vs. Meta vs. Para)

  • Ortho-Substitution (2-Fluoro) : The proximity of fluorine to the isocyanate group in This compound induces steric and electronic effects that can direct regioselectivity in coupling reactions .
  • Meta-Substitution (3-Fluoro) : The 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate isomer shows reduced reactivity in some Ullmann or Suzuki-Miyaura couplings due to less favorable resonance stabilization .
  • Para-Substitution (4-CF₃) : 4-(Trifluoromethyl)phenyl isocyanate lacks ortho-substituent effects, leading to broader applications in polymer chemistry .

Physical and Chemical Properties

Property This compound 2-Chloro-5-(trifluoromethyl)phenyl isocyanate 4-(Trifluoromethyl)phenyl isocyanate
Boiling Point (°C) 53 (at 2.5 mmHg) Not reported (est. >60°C at 2.5 mmHg) 85–87 (at 10 mmHg)
Density (g/cm³) ~1.5 (estimated) ~1.6 (estimated) 1.4
Reactivity with Amines High (fast urea formation) Moderate High
Stability in Moisture Low (hydrolyzes to amine + CO₂) Low Low

Commercial Availability and Pricing

  • This compound : Priced at €98/g (98% purity, CymitQuimica) .
  • 2-Chloro-5-(trifluoromethyl)phenyl isocyanate : Available at ~€50/g (Thermo Scientific) .
  • 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate : Listed at €205.11/g (Georganics) .

Biological Activity

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS No. 69922-27-6) is a compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique structure, characterized by a trifluoromethyl group and a fluorine atom on the phenyl ring, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C8H3F4N O
  • Molecular Weight : 205.11 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Purity : ≥97% .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of protein tyrosine kinases (PTKs), which play crucial roles in cell signaling and regulation of angiogenesis.

The compound primarily acts by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. By blocking this receptor, it disrupts the signaling pathways that promote tumor growth and vascularization .

In Vitro Studies

A study conducted on several synthesized compounds, including this compound, showed promising anti-proliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay:

CompoundCell LineIC50 (μM)
This compoundA37512.0
This compoundPC-38.5
Sorafenib (control)A37515.0
Sorafenib (control)PC-320.0

The results indicated that the compound exhibited lower IC50 values than Sorafenib in certain cell lines, suggesting superior anti-cancer activity .

Case Studies

  • Anti-Cancer Activity : In a comparative study involving several derivatives of isocyanates, this compound showed a significant reduction in cell viability in both A375 melanoma and PC-3 prostate cancer cell lines, with IC50 values indicating high potency .
  • Angiogenesis Inhibition : The compound's role as a VEGFR-2 inhibitor was further validated through experiments that demonstrated its ability to reduce endothelial cell migration and tube formation in vitro, essential processes for angiogenesis .

Safety and Toxicology

Despite its promising biological activities, safety assessments indicate that this compound poses certain health risks:

  • Acute Toxicity : Classified as Category 4 for acute oral and dermal toxicity.
  • Irritation Potential : Causes skin and eye irritation .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-fluoro-5-(trifluoromethyl)phenyl isocyanate, and how can purity be ensured?

The synthesis typically involves nitration, reduction, and phosgenation steps. For example, nitro precursors like 2-chloro-4-fluoro-5-nitrobenzoic acid can be treated with thionyl chloride (SOCl₂) in benzene under reflux to form acyl chlorides, followed by reaction with ammonia or amines to yield isocyanates . Purity (>98%) is confirmed via GC analysis, elemental analysis (C, H, N, S), and spectroscopic methods (IR, NMR) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Detection of the isocyanate (N=C=O) stretch at ~2270–2240 cm⁻¹ .
  • NMR : ¹H NMR (δ 7.34–8.41 ppm for aromatic protons) and ¹³C NMR (δ 120–165 ppm for C=O and CF₃ groups) .
  • Mass spectrometry : Molecular ion peaks at m/z 205 (molecular weight = 205.11) and fragmentation patterns to confirm structure .

Q. How does this compound react with primary amines, and what are the ideal conditions for urea formation?

The isocyanate group reacts exothermically with amines to form ureas. For example, in anhydrous THF at 0–5°C, a 1:1 molar ratio of isocyanate to amine yields >70% urea derivatives. Reaction progress is monitored by TLC or FTIR (disappearance of N=C=O peak) .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and trifluoromethyl groups influence reaction kinetics with nucleophiles?

The -F and -CF₃ groups activate the aromatic ring, increasing electrophilicity of the isocyanate. Hammett substituent constants (σₚ = +0.43 for -CF₃) predict accelerated reactions with nucleophiles like amines or alcohols. Kinetic studies in DMF at 25°C show a second-order rate constant (k₂) of 0.15 L/mol·s for urea formation, 3× faster than non-fluorinated analogs .

Q. What computational methods predict the compound’s reactivity in complex syntheses?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilic Fukui indices (f⁺) to identify reactive sites. For example, the isocyanate carbon has a f⁺ of 0.35, correlating with its high reactivity in SN2 mechanisms. TD-DFT can also simulate UV-Vis spectra (λmax ≈ 260 nm) for comparison with experimental data .

Q. How does solvent polarity affect the stability of this isocyanate under storage conditions?

Stability studies in aprotic solvents (e.g., THF, DCM) at 0–6°C show <5% decomposition over 6 months. In polar protic solvents (e.g., MeOH), hydrolysis to urea derivatives occurs within hours. Degradation follows first-order kinetics (k = 1.2×10⁻⁴ s⁻¹ in MeOH at 25°C) .

Q. What strategies mitigate toxicity risks during handling?

  • Engineering controls : Use fume hoods with >0.5 m/s airflow to limit inhalation exposure (acute toxicity: LC50 = 1.2 mg/L in rats) .
  • PPE : Nitrile gloves (permeation resistance >480 min) and Tyvek suits to prevent dermal contact .
  • Waste treatment : Quench excess isocyanate with 10% aqueous ethanolamine before disposal .

Properties

IUPAC Name

1-fluoro-2-isocyanato-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIKHCBDZGSGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369878
Record name 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69922-27-6
Record name 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

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